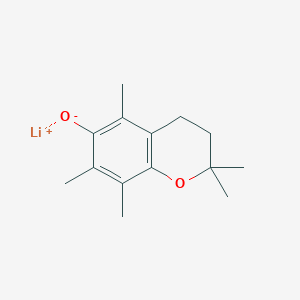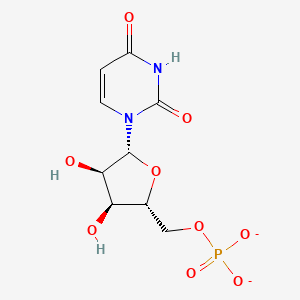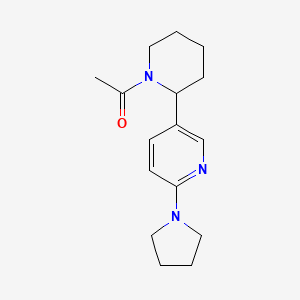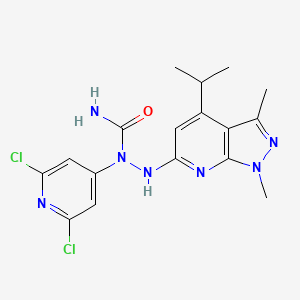
Lithium 2,2,5,7,8-pentamethylchroman-6-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2,2,5,7,8-pentamethylchroman-6-olate is a chemical compound known for its unique structure and properties. It is derived from 2,2,5,7,8-pentamethylchroman-6-ol, a model compound for vitamin E (α-tocopherol).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2,2,5,7,8-pentamethylchroman-6-olate typically involves the reaction of 2,2,5,7,8-pentamethylchroman-6-ol with a lithium reagent. One common method is the reaction of 2,2,5,7,8-pentamethylchroman-6-ol with lithium hydride or lithium alkyls under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 2,2,5,7,8-pentamethylchroman-6-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent and conditions used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include t-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of trimers and other complex structures .
Wissenschaftliche Forschungsanwendungen
Lithium 2,2,5,7,8-pentamethylchroman-6-olate has several scientific research applications:
Wirkmechanismus
The mechanism of action of lithium 2,2,5,7,8-pentamethylchroman-6-olate involves its antioxidant properties. The compound can scavenge free radicals and protect cells from oxidative damage. It has been shown to protect retinal pigment epithelial cells from oxidized low-density lipoprotein-induced cytotoxicity by reducing oxidative stress . The molecular targets and pathways involved include the modulation of oxidative stress-related genes and proteins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2,5,7,8-Pentamethylchroman-6-ol: Die Stammverbindung, die als Modell für Vitamin E dient.
α-Tocopherol: Die natürliche Form von Vitamin E, bekannt für ihre antioxidativen Eigenschaften.
2,2,5,7,8-Pentamethyl-6-chromanol: Ein weiteres Analogon von Vitamin E mit ähnlichen Eigenschaften.
Einzigartigkeit
Lithium-2,2,5,7,8-Pentamethylchroman-6-olat ist aufgrund des Vorhandenseins des Lithiumions einzigartig, das seine Reaktivität und Stabilität beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Auswirkungen von Lithium in verschiedenen chemischen und biologischen Kontexten .
Eigenschaften
Molekularformel |
C14H19LiO2 |
|---|---|
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
lithium;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-olate |
InChI |
InChI=1S/C14H20O2.Li/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13;/h15H,6-7H2,1-5H3;/q;+1/p-1 |
InChI-Schlüssel |
IYHJXKSOQDPEJJ-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC1=C(C2=C(CCC(O2)(C)C)C(=C1[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4aR,7aR)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11826631.png)





![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)

![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)
![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)

![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)
